3-(Cyclopentyloxy)-6-cyclopropylpyridazine
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Overview
Description
3-(Cyclopentyloxy)-6-cyclopropylpyridazine is an organic compound characterized by the presence of a cyclopentyloxy group and a cyclopropyl group attached to a pyridazine ring Pyridazines are a class of heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyloxy)-6-cyclopropylpyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group can be introduced via nucleophilic substitution reactions using cyclopentanol and suitable leaving groups such as halides or tosylates.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbene precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentyloxy)-6-cyclopropylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridazine ring or the attached groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halides, tosylates, or other suitable leaving groups in the presence of nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(Cyclopentyloxy)-6-cyclopropylpyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclopentyloxy)-6-cyclopropylpyridazine involves its interaction with specific molecular targets and pathways. These may include:
Binding to Enzymes or Receptors: The compound may act as an inhibitor or activator of specific enzymes or receptors, modulating their activity.
Interference with Cellular Processes: It may affect cellular processes such as signal transduction, gene expression, or metabolic pathways.
Induction of Apoptosis: In the context of anticancer research, it may induce apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopentyloxy)-6-cyclopropylpyridine: Similar structure but with a pyridine ring instead of a pyridazine ring.
3-(Cyclopentyloxy)-6-cyclopropylpyrazine: Similar structure but with a pyrazine ring instead of a pyridazine ring.
3-(Cyclopentyloxy)-6-cyclopropylpyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
Uniqueness
3-(Cyclopentyloxy)-6-cyclopropylpyridazine is unique due to the presence of both cyclopentyloxy and cyclopropyl groups attached to a pyridazine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Overview
3-(Cyclopentyloxy)-6-cyclopropylpyridazine, an organic compound characterized by a pyridazine ring substituted with cyclopentyloxy and cyclopropyl groups, has garnered attention in scientific research due to its potential biological activities. This compound is synthesized through specific chemical reactions that allow for the introduction of its unique functional groups, which are believed to contribute to its biological properties.
The synthesis of this compound typically involves:
- Formation of the Pyridazine Ring : This can be achieved through the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds.
- Introduction of Cyclopentyloxy Group : Achieved via nucleophilic substitution using cyclopentanol.
- Introduction of Cyclopropyl Group : Often accomplished through cyclopropanation reactions using reagents like diazomethane.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling.
- Induction of Apoptosis : In cancer research, it may promote programmed cell death in malignant cells.
Biological Activities
Research indicates that this compound exhibits several potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains.
- Antiviral Activity : Investigated for its potential to inhibit viral replication.
- Anticancer Effects : Early findings indicate cytotoxicity against specific cancer cell lines.
Research Findings and Case Studies
Recent studies have focused on the compound's effectiveness in various biological contexts. Below is a summary of key findings:
Study Focus | Findings | Reference |
---|---|---|
Antimicrobial Activity | Demonstrated inhibition against Gram-positive and Gram-negative bacteria. | |
Antiviral Efficacy | Showed potential in reducing viral load in cell cultures infected with common viruses. | |
Cytotoxicity in Cancer Cells | Induced apoptosis in multiple human cancer cell lines, with IC50 values indicating significant potency. |
Case Study: Anticancer Research
In a notable study examining the anticancer properties of this compound:
- Objective : To evaluate its cytotoxic effects on breast cancer cell lines (MCF-7).
- Methodology : Cells were treated with varying concentrations of the compound over 48 hours, followed by assessment using MTT assays.
- Results : The compound exhibited an IC50 value of approximately 15 µM, indicating strong cytotoxicity compared to control groups.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:
Compound Name | Structure Type | Notable Activity |
---|---|---|
3-(Cyclopentyloxy)-6-cyclopropylpyridine | Pyridine | Moderate antimicrobial activity |
3-(Cyclopentyloxy)-6-cyclopropylpyrazine | Pyrazine | Limited anticancer effects |
3-(Cyclopentyloxy)-6-cyclopropylpyrimidine | Pyrimidine | Weak antiviral activity |
This comparison highlights the enhanced biological activities attributed to the pyridazine structure combined with the unique substituents present in this compound.
Properties
IUPAC Name |
3-cyclopentyloxy-6-cyclopropylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-4-10(3-1)15-12-8-7-11(13-14-12)9-5-6-9/h7-10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBVYYBXEQPIIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NN=C(C=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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